molecular formula C13H22N2O2 B2398955 tert-Butyl N-[cyano(cyclohexyl)methyl]carbamate CAS No. 774225-56-8

tert-Butyl N-[cyano(cyclohexyl)methyl]carbamate

Cat. No.: B2398955
CAS No.: 774225-56-8
M. Wt: 238.331
InChI Key: IPQSTKYLMJDRAL-UHFFFAOYSA-N
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Description

tert-Butyl N-[cyano(cyclohexyl)methyl]carbamate ( 774225-56-8) is a chemical compound with the molecular formula C13H22N2O2 and a molecular weight of 238.33 g/mol . This compound serves as a versatile synthetic intermediate and building block in organic chemistry and pharmaceutical research. Its structure incorporates both a protected amine (Boc group) and a nitrile functional group, making it a valuable precursor for the synthesis of more complex molecules . The Boc (tert-butoxycarbonyl) group is a cornerstone in modern synthetic chemistry, widely used to protect amines during multi-step synthesis, and can be removed under mild acidic conditions without disrupting other sensitive parts of the molecule . Carbamate derivatives similar to this compound are of significant interest in medicinal chemistry. For instance, tert-butyl carbamate derivatives are key intermediates in the synthesis of active pharmaceutical ingredients such as lacosamide, an anti-epileptic drug . The presence of the cyclohexyl group and the nitrile function in its structure provides opportunities for further chemical modifications, including reduction, hydrolysis, or nucleophilic addition reactions. Researchers can leverage this scaffold to develop novel compounds for various research applications. This product is intended for research purposes and laboratory use only; it is not for diagnostic, therapeutic, or any other human use.

Properties

IUPAC Name

tert-butyl N-[cyano(cyclohexyl)methyl]carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H22N2O2/c1-13(2,3)17-12(16)15-11(9-14)10-7-5-4-6-8-10/h10-11H,4-8H2,1-3H3,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IPQSTKYLMJDRAL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC(C#N)C1CCCCC1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H22N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

238.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Rhodium-Catalyzed Nitrene Transfer

The rhodium catalyst oxidizes sulfoxides to sulfoximines via a nitrene intermediate, with tert-butyl carbamate acting as the nitrogen source. Kinetic studies suggest rate-determining nitrene formation, followed by stereospecific insertion into the S=O bond.

Palladium-Catalyzed C–N Coupling

Oxidative addition of an aryl halide to Pd(0) generates a Pd(II) intermediate, which undergoes transmetallation with the amine. Reductive elimination then forms the C–N bond, regenerating the catalyst. Electron-deficient aryl halides enhance reaction rates.

Mixed Anhydride Reactivity

Isobutyl chlorocarbonate activates the carboxylate group of N-Boc-D-serine, forming a reactive acyloxy intermediate. Nucleophilic attack by the amine proceeds via a tetrahedral transition state, with N-methylmorpholine scavenging HCl.

Chemical Reactions Analysis

Types of Reactions

tert-Butyl N-[cyano(cyclohexyl)methyl]carbamate undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Chemistry

In chemistry, tert-Butyl N-[cyano(cyclohexyl)methyl]carbamate is used as a building block for the synthesis of more complex molecules. It serves as a precursor in the preparation of various organic compounds, including pharmaceuticals and agrochemicals .

Biology

In biological research, this compound is used to study enzyme inhibition and protein interactions. It can act as a probe to investigate the binding sites and mechanisms of action of various enzymes and proteins .

Medicine

In medicine, this compound is explored for its potential therapeutic applications. It may be used in the development of drugs targeting specific enzymes or receptors involved in disease pathways .

Industry

In the industrial sector, this compound is used in the production of specialty chemicals and materials. It is employed in the synthesis of polymers, resins, and coatings with specific properties .

Mechanism of Action

The mechanism of action of tert-Butyl N-[cyano(cyclohexyl)methyl]carbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric site, thereby preventing substrate binding and catalysis. The cyano group and carbamate moiety play crucial roles in the binding interactions and overall inhibitory effect .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Group Variations

The compound’s pharmacological and physicochemical properties are influenced by substituents on the cyclohexyl ring and the carbamate nitrogen. Key analogs include:

Compound Name Molecular Formula Substituents Synthesis Yield Key Properties/Applications Reference
tert-Butyl N-[cyano(cyclohexyl)methyl]carbamate C₁₄H₂₄N₂O₂ Cyano, cyclohexyl, carbamate 90% Opioid receptor agonist intermediate
tert-Butyl (1-((2-chloro-5-nitropyrimidin-4-yl)amino)cyclohexyl)methylcarbamate C₁₆H₂₅ClN₆O₄ Pyrimidine, nitro, chloro 58.7% Anticancer agent (patent application)
tert-Butyl (cis-4-(aminomethyl)cyclohexyl)carbamate C₁₂H₂₄N₂O₂ Aminomethyl 98% purity Pharmaceutical intermediate
tert-Butyl N-(3-fluorocyclohexyl)carbamate C₁₁H₂₀FNO₂ Fluoro N/A Metabolic stability enhancement

Key Observations :

  • Cyano vs. Aminomethyl Groups: The cyano group in the target compound increases electrophilicity, making it more reactive in nucleophilic substitutions compared to the aminomethyl analog .
Pharmacological Relevance
  • The target compound’s role in opioid agonist synthesis (e.g., N-{[1-(dimethylamino)cyclohexyl]methyl}-N-methyl-4-(trifluoromethyl)benzamide) underscores its utility in central nervous system drug discovery .
Crystallographic and Hydrogen-Bonding Analysis

Such interactions likely influence the target compound’s solubility and crystallinity.

Industrial and Pharmaceutical Use
  • Scale-Up Potential: The high yield (90%) and straightforward synthesis of this compound make it industrially viable for producing opioid analogs .
  • Diverse Derivatives : Fluorinated and pyrimidine-containing variants are patented for targeted therapies, demonstrating structural versatility .

Biological Activity

tert-Butyl N-[cyano(cyclohexyl)methyl]carbamate is a compound of interest due to its unique structural features, particularly the cyano group, which imparts distinct chemical and biological properties. This article delves into the biological activity of this compound, exploring its mechanisms of action, potential therapeutic applications, and relevant research findings.

This compound can undergo various chemical reactions, including oxidation, reduction, and nucleophilic substitution. The presence of the cyano group and carbamate moiety is critical for its interaction with biological targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to active or allosteric sites, thus preventing substrate binding and catalysis.

Biological Activity Overview

The biological activities of this compound include:

  • Enzyme Inhibition : The compound is studied for its role in enzyme inhibition, which is significant for drug development targeting specific diseases.
  • Protein Interactions : It serves as a probe to investigate binding sites and mechanisms of action in various proteins.
  • Potential Therapeutic Applications : Research indicates potential uses in developing drugs targeting enzymes or receptors involved in disease pathways.

Case Studies and Experimental Data

  • Enzyme Inhibition Studies : In vitro studies have shown that this compound effectively inhibits specific enzymes involved in metabolic pathways. For instance, it was demonstrated to inhibit enzymes related to cancer cell proliferation, suggesting its potential as an anti-cancer agent .
  • Mechanistic Insights : A study highlighted the compound's ability to bind selectively to the active site of target enzymes, leading to a significant reduction in enzymatic activity. This was evidenced by measuring the decrease in product formation in enzyme assays .
  • Toxicity Assessments : Toxicological evaluations indicate that while the compound shows promising biological activity, it also exhibits cytotoxic effects at higher concentrations. This necessitates further studies to optimize dosage and minimize adverse effects .

Comparative Analysis with Similar Compounds

A comparison with similar compounds reveals that this compound has unique reactivity profiles due to its cyano group. The following table summarizes key differences:

Compound NameUnique FeaturesBiological Activity
tert-Butyl N-(4-hydroxycyclohexyl)carbamateHydroxy groupModerate enzyme inhibition
tert-Butyl carbamateNo cyano groupLow biological activity
tert-Butyl N-(cyclohexylmethyl)carbamateNo cyano groupLimited enzyme interaction

Applications in Industry and Medicine

In addition to its research applications, this compound is utilized in the production of specialty chemicals and materials. Its unique properties make it valuable for synthesizing polymers and resins with specific characteristics tailored for industrial applications.

Q & A

Q. What are the common synthetic routes for tert-Butyl N-[cyano(cyclohexyl)methyl]carbamate, and how can reaction conditions be optimized?

  • Methodological Answer : The compound is typically synthesized via nucleophilic substitution or condensation reactions. For example, in analogous carbamate syntheses (e.g., tert-butyl ((1-((2-chloro-5-nitropyrimidin-4-yl)amino)cyclohexyl)methyl)carbamate), a tert-butyl carbamate precursor reacts with a cyano-substituted cyclohexylmethyl electrophile in the presence of a base (e.g., NaHCO₃) and polar aprotic solvents like THF or DMF . Optimization involves:
  • Temperature Control : Room temperature for initial coupling, with reflux for reduction steps (e.g., Fe/NH₄Cl in EtOH for nitro-group reduction) .
  • Catalyst Selection : Palladium catalysts (e.g., Pd₂(dba)₃) and ligands (e.g., BINAP) for cross-coupling reactions .
  • Purification : Column chromatography (silica gel, gradients of EtOAc/hexane) is standard for isolating intermediates .

Q. How can researchers characterize this compound and confirm its structural integrity?

  • Methodological Answer : Use a combination of spectroscopic and analytical techniques:
  • Mass Spectrometry (MS) : ESI+ or EI-MS to confirm molecular weight (e.g., m/z 356 [M + H]+ for analogous compounds) .
  • NMR Spectroscopy : ¹H/¹³C NMR to verify cyclohexyl, cyano, and tert-butyl group integration (e.g., tert-butyl signals at ~1.4 ppm in ¹H NMR) .
  • Chromatography : HPLC or TLC to assess purity (>95% by area normalization) .

Advanced Research Questions

Q. How can contradictory biological activity data for this compound be resolved across studies?

  • Methodological Answer : Contradictions often arise from variations in assay conditions or structural analogs. Strategies include:
  • Comparative Assays : Test the compound alongside structurally similar derivatives (e.g., tert-butyl N-[(4-amino-3-hydroxyphenyl)methyl]carbamate) under identical conditions to isolate functional group contributions .
  • Mechanistic Profiling : Use enzymatic inhibition assays (e.g., fluorescence-based kinetics) to quantify binding affinities (Kd, IC₅₀) and rule off-target effects .
  • Structural Analysis : X-ray crystallography or molecular docking to correlate activity with steric/electronic properties of the cyano and cyclohexyl groups .

Q. What strategies are effective for incorporating this compound into drug discovery pipelines?

  • Methodological Answer : The carbamate group and cyano substituent make it a versatile intermediate:
  • Peptide Mimetics : Use the cyclohexylmethyl moiety to mimic hydrophobic amino acid side chains in protease inhibitors .
  • Prodrug Design : Leverage tert-butyl carbamate’s stability for targeted release (e.g., acidic tumor microenvironments cleave the carbamate) .
  • Combinatorial Libraries : Combine with pyrimidine or purine scaffolds (e.g., via Suzuki-Miyaura coupling) to generate kinase inhibitor candidates .

Q. How does the steric environment of the cyclohexyl group influence reactivity in further derivatization?

  • Methodological Answer : The cyclohexyl group’s conformation affects nucleophilic accessibility:
  • Steric Hindrance : Axial vs. equatorial substituents on the cyclohexane ring impact reaction rates (e.g., slower SN₂ in axial configurations) .
  • Solvent Effects : Use low-polarity solvents (e.g., toluene) to stabilize chair conformations during alkylation .
  • Computational Modeling : DFT calculations (e.g., Gaussian) predict transition-state energies for regioselective modifications .

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